molecular formula C18H26FNO4 B13185107 Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13185107
M. Wt: 339.4 g/mol
InChI Key: KRLDDFFSRGEBPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a complex molecular structure It is primarily used in research and development within the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the ethoxy and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-aminopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C18H26FNO4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H26FNO4/c1-5-23-16-7-6-12(19)10-14(16)13-8-9-20(11-15(13)21)17(22)24-18(2,3)4/h6-7,10,13,15,21H,5,8-9,11H2,1-4H3

InChI Key

KRLDDFFSRGEBPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

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